2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline
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Overview
Description
2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methyl group at the 2-position and a 4-methylphenoxy methyl group at the 3-position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline typically involves multi-step organic reactions. One common method is the condensation of 2-methylquinoxaline with 4-methylphenoxyacetaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-dihydro derivatives.
Scientific Research Applications
2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoxaline: Lacks the 4-methylphenoxy methyl group, resulting in different chemical properties and applications.
3-[(4-methylphenoxy)methyl]quinoxaline: Similar structure but without the methyl group at the 2-position.
4-methylphenoxyquinoxaline: Contains the 4-methylphenoxy group but lacks the methyl group at the 2-position.
Uniqueness
2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline is unique due to the presence of both the 2-methyl and 4-methylphenoxy methyl groups, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-7-9-14(10-8-12)20-11-17-13(2)18-15-5-3-4-6-16(15)19-17/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWFDLZHFHXSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787456 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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